molecular formula C22H21N3O2 B15143341 BRD4 Inhibitor-15

BRD4 Inhibitor-15

Cat. No.: B15143341
M. Wt: 359.4 g/mol
InChI Key: GWTFQNZDRCSCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD4 Inhibitor-15 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins, thereby influencing chromatin structure and transcriptional activity. Inhibiting BRD4 has shown promise in treating various diseases, including cancer, inflammation, and cardiovascular disorders .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

BRD4 Inhibitor-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to enhance biological activity .

Scientific Research Applications

BRD4 Inhibitor-15 has a wide range of scientific research applications:

Mechanism of Action

BRD4 Inhibitor-15 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histones. This disrupts the recruitment of transcriptional machinery and inhibits the expression of genes involved in disease progression. The molecular targets include transcription factors and co-activators, while the pathways involved often relate to cell cycle regulation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BRD4 Inhibitor-15

This compound is unique due to its high selectivity for BRD4 over other BET family members, which reduces off-target effects and enhances therapeutic potential. Its specific binding affinity and favorable pharmacokinetic profile make it a promising candidate for further development .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

5-(1-benzylindazol-6-yl)-4-ethoxy-1-methylpyridin-2-one

InChI

InChI=1S/C22H21N3O2/c1-3-27-21-12-22(26)24(2)15-19(21)17-9-10-18-13-23-25(20(18)11-17)14-16-7-5-4-6-8-16/h4-13,15H,3,14H2,1-2H3

InChI Key

GWTFQNZDRCSCTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)N(C=C1C2=CC3=C(C=C2)C=NN3CC4=CC=CC=C4)C

Origin of Product

United States

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